molecular formula C22H24N2O3S B2920050 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline CAS No. 866811-78-1

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline

Cat. No.: B2920050
CAS No.: 866811-78-1
M. Wt: 396.51
InChI Key: DSPIOSKPGHKYQD-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline is a complex organic compound that features a quinoline core substituted with an azepane ring, a benzenesulfonyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the azepane ring and the benzenesulfonyl group. The methoxy group is usually introduced through a methylation reaction.

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Azepane Ring Introduction: The azepane ring can be introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the quinoline core.

    Benzenesulfonyl Group Addition: The benzenesulfonyl group is typically added via sulfonylation reactions using benzenesulfonyl chloride and a base such as pyridine.

    Methoxy Group Introduction: The methoxy group is introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction systems are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline core or the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Pyridine, sodium hydroxide.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Reduced quinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, which can provide insights into its potential therapeutic uses.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. The azepane ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Azepan-1-yl)-2-phenylquinazoline: Similar structure but with a quinazoline core.

    Azepan-1-yl(1-(phenylsulfonyl)piperidin-4-yl)methanone: Contains a piperidine ring instead of a quinoline core.

    4-(Azepan-1-ylsulfonyl)benzoic acid: Similar sulfonyl group but different core structure.

Uniqueness

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline is unique due to its combination of a quinoline core with an azepane ring and a benzenesulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-27-17-11-12-20-19(15-17)22(24-13-7-2-3-8-14-24)21(16-23-20)28(25,26)18-9-5-4-6-10-18/h4-6,9-12,15-16H,2-3,7-8,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPIOSKPGHKYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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